molecular formula C13H17NO3 B14376586 2-Ethoxyphenyl but-1-en-1-ylcarbamate CAS No. 88310-18-3

2-Ethoxyphenyl but-1-en-1-ylcarbamate

Cat. No.: B14376586
CAS No.: 88310-18-3
M. Wt: 235.28 g/mol
InChI Key: BHJVYHSNPBCNIC-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl but-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a but-1-en-1-ylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyphenyl but-1-en-1-ylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-ethoxyphenol with but-1-en-1-yl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process often includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyphenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-Ethoxyphenyl but-1-en-1-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-Ethoxyphenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl but-1-en-1-ylcarbamate
  • 2-Propoxyphenyl but-1-en-1-ylcarbamate
  • 2-Butoxyphenyl but-1-en-1-ylcarbamate

Uniqueness

2-Ethoxyphenyl but-1-en-1-ylcarbamate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

88310-18-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2-ethoxyphenyl) N-but-1-enylcarbamate

InChI

InChI=1S/C13H17NO3/c1-3-5-10-14-13(15)17-12-9-7-6-8-11(12)16-4-2/h5-10H,3-4H2,1-2H3,(H,14,15)

InChI Key

BHJVYHSNPBCNIC-UHFFFAOYSA-N

Canonical SMILES

CCC=CNC(=O)OC1=CC=CC=C1OCC

Origin of Product

United States

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